molecular formula C10H15GeNS B12695728 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine CAS No. 84260-30-0

2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine

Cat. No.: B12695728
CAS No.: 84260-30-0
M. Wt: 253.93 g/mol
InChI Key: ZHMCBBCJYUHYKM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine is an organogermanium compound that features a thiazole ring fused with a germanium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine typically involves the reaction of phenylgermanium trichloride with 2,5-dimethylthiazole under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The germanium atom may also play a role in modulating the compound’s activity by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a thiazole ring and a germanium atom. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

84260-30-0

Molecular Formula

C10H15GeNS

Molecular Weight

253.93 g/mol

IUPAC Name

2,5-dimethyl-2-phenyl-1,3,2-thiazagermolidine

InChI

InChI=1S/C10H15GeNS/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3

InChI Key

ZHMCBBCJYUHYKM-UHFFFAOYSA-N

Canonical SMILES

CC1CN[Ge](S1)(C)C2=CC=CC=C2

Origin of Product

United States

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